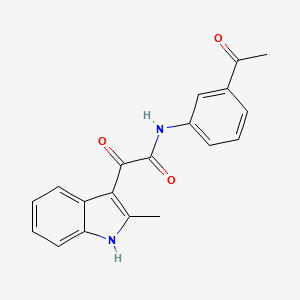

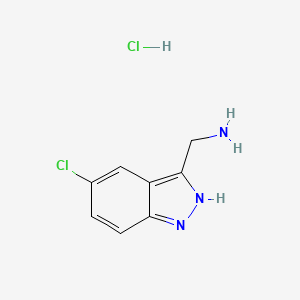

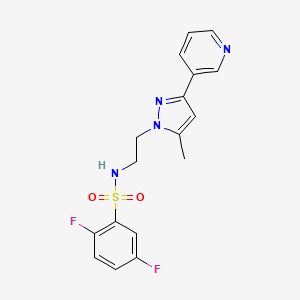

N-((3-hydroxytetrahydrofuran-3-yl)methyl)quinoline-8-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years, with particular attention focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .Molecular Structure Analysis

The molecular structure of “N-((3-hydroxytetrahydrofuran-3-yl)methyl)quinoline-8-sulfonamide” consists of a quinoline ring attached to a sulfonamide group. Quinoline is a nitrogen-based heterocyclic aromatic compound with a chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .Chemical Reactions Analysis

The methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized . The review highlights the advances in this area over the past 15 years .Scientific Research Applications

Anticancer Activity

Quinoline derivatives have shown promising results in the field of anticancer research . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .

Antioxidant Activity

Indole derivatives possess antioxidant activity . The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .

Anti-inflammatory Activity

Both quinoline and indole derivatives have shown anti-inflammatory activity . This makes them potential candidates for the development of new anti-inflammatory drugs.

Antimalarial Activity

Quinoline derivatives have been used in the treatment of malaria . Their antimalarial activity makes them a valuable resource in the fight against this disease.

Anti-SARS-CoV-2 Activity

In the wake of the COVID-19 pandemic, quinoline derivatives have shown potential anti-SARS-CoV-2 activity . This suggests that they could be used in the development of treatments for COVID-19.

Antituberculosis Activity

Both quinoline and indole derivatives have demonstrated antituberculosis activity . This indicates their potential use in the treatment of tuberculosis.

Antimicrobial Activity

Quinoline and indole derivatives have shown antimicrobial activity . This makes them potential candidates for the development of new antimicrobial agents.

Anticonvulsant Activity

Quinoline derivatives have shown anticonvulsant activity . This suggests their potential use in the treatment of conditions like epilepsy.

properties

IUPAC Name |

N-[(3-hydroxyoxolan-3-yl)methyl]quinoline-8-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4S/c17-14(6-8-20-10-14)9-16-21(18,19)12-5-1-3-11-4-2-7-15-13(11)12/h1-5,7,16-17H,6,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARRROTVDTOEKCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(CNS(=O)(=O)C2=CC=CC3=C2N=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((3-hydroxytetrahydrofuran-3-yl)methyl)quinoline-8-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(methyl(1-phenyl-4-(o-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2516691.png)

![3-Bromo-5-[(trifluoromethyl)sulphonyl]benzoic acid](/img/structure/B2516697.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2516700.png)

![1-[2-(Dimethylsulfamoylamino)ethyl]-3,5-dimethyl-4-thiophen-2-ylpyrazole](/img/structure/B2516702.png)

![ethyl 5-((4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzoyl)oxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B2516703.png)

![(Z)-2-Cyano-3-(furan-2-yl)-N-[1-(2-methylphenyl)ethyl]prop-2-enamide](/img/structure/B2516708.png)